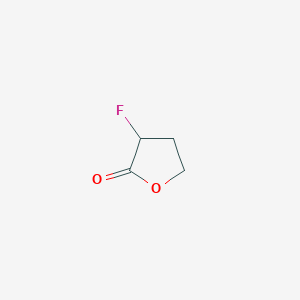![molecular formula C6H12ClN B6589814 1-methyl-2-azabicyclo[3.1.0]hexane hydrochloride CAS No. 1307911-10-9](/img/new.no-structure.jpg)
1-methyl-2-azabicyclo[3.1.0]hexane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-azabicyclo[3.1.0]hexane hydrochloride typically involves cyclization reactions. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (Ru(II)) . This method allows for the efficient formation of the bicyclic ring system.
Industrial Production Methods: Industrial production of this compound may involve batchwise processes, where the key step is the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system . This method can deliver significant quantities of the compound, making it suitable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-2-azabicyclo[3.1.0]hexane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen-containing ring, often employing reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-azabicyclo[3.1.0]hexane hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological systems and as a probe for investigating biochemical pathways.
Wirkmechanismus
The mechanism of action of 1-methyl-2-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing biochemical processes at the molecular level . For instance, it may inhibit proteases or modulate neurotransmitter receptors, leading to therapeutic effects in various medical conditions.
Vergleich Mit ähnlichen Verbindungen
3-Azabicyclo[3.1.0]hexane Derivatives: These compounds share a similar bicyclic structure and are often used in drug design and synthesis.
Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate: This compound is another derivative with similar chemical properties and applications.
Uniqueness: 1-Methyl-2-azabicyclo[3.1.0]hexane hydrochloride stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. Its ability to form stable intermediates and final products makes it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
1307911-10-9 |
|---|---|
Molekularformel |
C6H12ClN |
Molekulargewicht |
133.62 g/mol |
IUPAC-Name |
1-methyl-2-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c1-6-4-5(6)2-3-7-6;/h5,7H,2-4H2,1H3;1H |
InChI-Schlüssel |
OPHHRRQYHGUVTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC1CCN2.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



